molecular formula C23H17ClN2O2 B2765838 3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1234692-22-8

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2765838
CAS No.: 1234692-22-8
M. Wt: 388.85
InChI Key: LXNKCJZCCOUOAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C17H13ClN2O2. It is known for its unique structure, which includes a pyrazole ring substituted with phenyl and chlorophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial activities, the compound may inhibit key enzymes or pathways essential for the survival of the pathogens . Molecular docking studies have shown that it can bind to the catalytic domain of enzymes, thereby disrupting their function.

Comparison with Similar Compounds

3-{3-[(4-chlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives such as:

Properties

IUPAC Name

3-[3-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c24-20-11-9-17(10-12-20)16-28-22-8-4-5-18(13-22)23-19(15-27)14-26(25-23)21-6-2-1-3-7-21/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNKCJZCCOUOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.